molecular formula C18H17NO4 B12544319 (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 143259-55-6

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B12544319
CAS No.: 143259-55-6
M. Wt: 311.3 g/mol
InChI Key: CLUMHWYRLGICLP-UHFFFAOYSA-N
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Description

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound that features an indole ring fused with a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the indole ring, a common motif in many bioactive molecules, combined with the trimethoxyphenyl group, known for its pharmacophoric properties, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of an indole derivative with a trimethoxybenzaldehyde under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone primarily involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone stands out due to its specific structural features that allow it to effectively bind to the colchicine binding site on tubulin. Its combination of the indole ring and trimethoxyphenyl group provides a unique pharmacophore that enhances its biological activity and specificity.

Properties

CAS No.

143259-55-6

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1H-indol-4-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C18H17NO4/c1-21-15-9-11(10-16(22-2)18(15)23-3)17(20)13-5-4-6-14-12(13)7-8-19-14/h4-10,19H,1-3H3

InChI Key

CLUMHWYRLGICLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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